N~2~,5,6-Trimethylpyrazine-2,3-diamine
Description
Contextualization within Pyrazine (B50134) Chemistry and Aromatic Heterocycles
Pyrazines are a class of aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 4. nih.gov This structural motif is found in a variety of naturally occurring and synthetic compounds, notably contributing to the aromas of many cooked or roasted foods. mdpi.comnih.gov The pyrazine ring is electronically less reactive than benzene (B151609) towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atoms.
N²,5,6-Trimethylpyrazine-2,3-diamine is a derivative of this core structure, featuring three methyl groups and two amino groups attached to the pyrazine ring. The presence of both electron-donating methyl and amino groups on the pyrazine core significantly influences its chemical properties and reactivity compared to the parent pyrazine.
Significance of Diamine Moieties in Organic Synthesis and Functional Materials
The presence of two amino groups, or a diamine moiety, is a key feature of N²,5,6-Trimethylpyrazine-2,3-diamine. Diamines are versatile functional groups in organic synthesis, serving as precursors to a wide range of more complex molecules and polymers. They can participate in reactions such as condensation, amidation, and the formation of Schiff bases.
In the context of functional materials, diamine-containing aromatic compounds are explored for their potential in creating polymers with specific electronic or thermal properties. For instance, a microbially synthesized pyrazine diamine, 2,5-dimethyl-3,6-bis(4-aminobenzyl)pyrazine (DMBAP), has been investigated as an electrolyte additive to stabilize high-voltage cathodes in lithium-ion batteries. evitachem.com The diamine component of DMBAP is crucial for its ability to form a passivating layer on the cathode surface through in situ oxidative decomposition. evitachem.com This highlights the potential for pyrazine diamines in the development of advanced materials.
Historical Development and Early Investigations of N²,5,6-Trimethylpyrazine-2,3-diamine
Specific historical details on the initial synthesis and investigation of N²,5,6-Trimethylpyrazine-2,3-diamine are not extensively documented in readily available literature. However, the synthesis of the structurally related and commercially significant flavor compound, 2,3,5-trimethylpyrazine, has been established for some time. Early methods for synthesizing pyrazine derivatives date back to the late 19th century with the Staedel–Rugheimer (1876) and Gutknecht (1879) pyrazine syntheses. nih.gov
The synthesis of N²,5,6-Trimethylpyrazine-2,3-diamine, also referred to as 2,3,5-trimethylpyrazine-2,3-diamine, is described through a multi-step process. wikipedia.org This process involves an initial amination reaction to form 1,2-diaminopropane (B80664), followed by a condensation reaction with 2,3-butanedione (B143835), and a final dehydrogenation step. wikipedia.org
Current Research Trajectories and Scope of Academic Inquiry
Current academic inquiry specifically focused on N²,5,6-Trimethylpyrazine-2,3-diamine appears to be limited. Much of the research on related compounds, such as 2,3,5-trimethylpyrazine, is centered on their roles as flavor and fragrance compounds. demonchyaromatics.comsigmaaldrich.com
However, the broader field of pyrazine chemistry continues to be an active area of research. Studies on pyrazine derivatives explore their applications in medicinal chemistry, materials science, and as ligands in coordination chemistry. The diamine functionality of N²,5,6-Trimethylpyrazine-2,3-diamine suggests potential for its use as a building block in the synthesis of novel polymers, dyes, or pharmaceutical intermediates, though specific research in these areas is not yet prominent.
Aims and Structure of the Research Review
This review aims to consolidate the available information on N²,5,6-Trimethylpyrazine-2,3-diamine, providing a structured overview of its chemical nature and potential areas of application based on its structural features. The subsequent sections will delve into the known synthesis of the compound and present its chemical properties in a tabular format. The article will conclude with a table of all chemical compounds mentioned.
Chemical Properties and Synthesis
The chemical properties of N²,5,6-Trimethylpyrazine-2,3-diamine are presented below. It is important to note that detailed experimental data for this specific compound is not widely available in peer-reviewed literature; therefore, some data is based on information from chemical suppliers and comparison with the closely related 2,3,5-trimethylpyrazine.
Table 1: Physicochemical Properties of N²,5,6-Trimethylpyrazine-2,3-diamine and Related Compounds
| Property | N²,5,6-Trimethylpyrazine-2,3-diamine | 2,3,5-Trimethylpyrazine |
|---|---|---|
| Molecular Formula | C₇H₁₂N₄ | C₇H₁₀N₂ |
| Molecular Weight | 152.20 g/mol | 122.17 g/mol wikipedia.org |
| Appearance | Not specified | Colorless to pale yellow liquid sigmaaldrich.com |
| Boiling Point | Not specified | 171-172 °C |
| Density | Not specified | 0.979 g/mL at 25 °C |
| Flash Point | Not specified | 54 °C sigmaaldrich.com |
| Refractive Index | Not specified | 1.5030 to 1.5070 at 20°C sigmaaldrich.com |
The synthesis of N²,5,6-Trimethylpyrazine-2,3-diamine can be achieved through a three-step process: wikipedia.org
Amination: The synthesis begins with the amination of isopropanolamine in the presence of ammonia (B1221849) and a hydrogenation catalyst, such as Raney Nickel, at an elevated temperature of 160 °C to produce 1,2-diaminopropane. wikipedia.org
Condensation: The resulting 1,2-diaminopropane is then reacted with 2,3-butanedione in anhydrous ethyl alcohol at a controlled low temperature of -5 °C. wikipedia.org
Dehydrogenation: The final step involves the dehydrogenation of the condensation product, using air as an oxidant in the presence of potassium hydroxide. wikipedia.org
It is noteworthy that this synthetic route is very similar to the established synthesis of 2,3,5-trimethylpyrazine, suggesting a common pathway with a potential additional amination step of the pyrazine ring to yield the diamine, which is not explicitly detailed in the available descriptions. wikipedia.orgdemonchyaromatics.com
Properties
CAS No. |
53114-71-9 |
|---|---|
Molecular Formula |
C7H12N4 |
Molecular Weight |
152.20 g/mol |
IUPAC Name |
3-N,5,6-trimethylpyrazine-2,3-diamine |
InChI |
InChI=1S/C7H12N4/c1-4-5(2)11-7(9-3)6(8)10-4/h1-3H3,(H2,8,10)(H,9,11) |
InChI Key |
YRWKMFJEWKHVDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)N)NC)C |
Origin of Product |
United States |
Synthetic Methodologies for N2,5,6 Trimethylpyrazine 2,3 Diamine
Conventional Synthetic Pathways and Precursors
Conventional syntheses for pyrazine (B50134) derivatives often rely on the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, a robust method for forming the core pyrazine ring. Subsequent functionalization, including amination and methylation, can then be employed to achieve the target structure of N2,5,6-Trimethylpyrazine-2,3-diamine.
Strategies Involving Condensation Reactions
The cornerstone of pyrazine synthesis is the condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diamine. For the synthesis of the trimethylated pyrazine core, a logical precursor would be a suitably substituted 1,2-diketone reacting with a 1,2-diamine. For instance, the condensation of 3,4-diaminohexane-2,5-dione with a suitable oxidizing agent could theoretically yield the trimethylpyrazine core, which can then be further functionalized.
A more common and versatile approach involves the condensation of an α-diketone with a 1,2-diamine. In the context of N2,5,6-Trimethylpyrazine-2,3-diamine, a plausible route would start with the synthesis of a substituted pyrazine-2,3-dione, which can then be converted to the diamine.
A general scheme for this condensation is presented below:
| Reactant A | Reactant B | Product | Conditions |
| Substituted 1,2-Diketone | 1,2-Diamine | Dihydropyrazine | Acid or base catalysis |
| Dihydropyrazine | Oxidizing Agent | Substituted Pyrazine | Air, MnO2, etc. |
Reduction-Based Approaches to the Diamine Functionality
A key step in the synthesis of N2,5,6-Trimethylpyrazine-2,3-diamine is the introduction of the 2,3-diamine groups. A common strategy for installing amino groups on an aromatic ring is through the reduction of nitro groups. Therefore, a synthetic route could involve the nitration of a trimethylpyrazine precursor, followed by reduction.
The synthesis could proceed as follows:
Synthesis of 2,3,5-trimethylpyrazine: This can be achieved through various methods, including the condensation of 1,2-diaminopropane (B80664) with 2,3-butanedione (B143835).
Nitration: The trimethylpyrazine is then subjected to nitration to introduce two nitro groups at the 2 and 3 positions. This step would likely yield a mixture of isomers that would require separation.
Reduction: The resulting dinitro-trimethylpyrazine is then reduced to the desired N2,5,6-Trimethylpyrazine-2,3-diamine. Common reducing agents for this transformation include tin(II) chloride, catalytic hydrogenation (e.g., using Pd/C), or iron in acidic media.
| Starting Material | Reagents | Intermediate | Reagents | Final Product |
| 2,3,5-Trimethylpyrazine | HNO3/H2SO4 | 2,3-Dinitro-5,6,N2-trimethylpyrazine | SnCl2/HCl or H2, Pd/C | N2,5,6-Trimethylpyrazine-2,3-diamine |
Multi-Step Synthetic Sequences and Intermediate Derivatization
Complex organic molecules like N2,5,6-Trimethylpyrazine-2,3-diamine often require multi-step synthetic sequences involving the derivatization of intermediates. One plausible route could start from more readily available pyrazine derivatives, such as 2,3-dichloropyrazines.
A potential multi-step synthesis is outlined in the table below:
| Step | Reaction | Description |
| 1 | Halogenation | Starting with a commercially available pyrazine, halogenation at the 2 and 3 positions can be achieved using reagents like N-bromosuccinimide or chlorine gas. |
| 2 | Methylation | The resulting dihalopyrazine can then undergo methylation reactions, such as Suzuki or Stille coupling, to introduce the three methyl groups. This would likely require a carefully planned sequence to achieve the desired substitution pattern. |
| 3 | Amination | Finally, the amino groups can be introduced by nucleophilic aromatic substitution of the remaining halogens with ammonia (B1221849) or a protected amine, followed by deprotection. |
Modern and Sustainable Synthetic Approaches
Modern synthetic chemistry emphasizes the development of more efficient, atom-economical, and environmentally friendly methods. For the synthesis of N2,5,6-Trimethylpyrazine-2,3-diamine, this translates to the use of catalytic systems and exploring greener reaction conditions.
Catalytic Synthesis of N2,5,6-Trimethylpyrazine-2,3-diamine
Catalysis offers the potential for milder reaction conditions, higher selectivity, and reduced waste generation. While specific catalytic syntheses for N2,5,6-Trimethylpyrazine-2,3-diamine are not well-documented, analogous reactions suggest that catalytic methods could be successfully applied.
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, can be particularly effective for cross-coupling and amination reactions.
Palladium-Catalyzed Cross-Coupling and Amination:
Palladium catalysts are widely used for forming carbon-carbon and carbon-nitrogen bonds. A plausible homogeneous catalytic approach to N2,5,6-Trimethylpyrazine-2,3-diamine could involve:
Synthesis of a Dihalogenated Pyrazine Precursor: Starting with a pyrazine ring, dihalogenation at the 2 and 3 positions would provide the scaffold for subsequent functionalization.
Palladium-Catalyzed Methylation: Using a palladium catalyst (e.g., Pd(PPh3)4) and a suitable methylating agent (e.g., methylboronic acid in a Suzuki coupling), the three methyl groups could be installed.
Palladium-Catalyzed Amination: The Buchwald-Hartwig amination reaction, which uses a palladium catalyst with a specialized ligand, could then be employed to introduce the two amino groups at the 2 and 3 positions.
The following table summarizes a potential homogeneous catalytic route:
| Reaction Step | Catalyst System | Reactants | Product |
| Methylation (Suzuki Coupling) | Pd(PPh3)4, base | Dihalotrimethylpyrazine, Methylboronic acid | Trimethylpyrazine |
| Amination (Buchwald-Hartwig) | Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP) | Dihalotrimethylpyrazine, Amine source (e.g., NH3) | N2,5,6-Trimethylpyrazine-2,3-diamine |
This approach offers the advantage of building the molecule in a modular fashion, with the potential for high yields and functional group tolerance.
Heterogeneous Catalysis
The synthesis of pyrazine derivatives, including diamino-substituted pyrazines, often employs catalytic systems to enhance reaction efficiency and selectivity. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages, including ease of catalyst separation from the reaction mixture, potential for catalyst recycling, and often milder reaction conditions.
Commonly, the synthesis of the pyrazine ring involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation. In the context of substituted pyrazine-2,3-diamines, a key precursor is often a substituted 1,2-dicarbonyl compound which can be reacted with diaminomaleonitrile. Heterogeneous catalysts can play a crucial role in the dehydrogenation or aromatization step to form the final pyrazine ring.
A representative table of heterogeneous catalysts used in the synthesis of related heterocyclic compounds is presented below, illustrating the types of catalysts that could be adapted for the synthesis of N²,5,6-Trimethylpyrazine-2,3-diamine.
| Catalyst System | Reactants | Product Type | Key Advantages |
| Copper-Chromium | Ethylenediamine and Propylene Glycol | 2-Methylpyrazine | Industrial applicability |
| Granular Alumina | Diamines and Diols (vapor phase) | Pyrazine compounds | High-temperature synthesis |
| Palladized Strontium Carbonate | 2,3-diamino-5-bromopyridine | 2,3-Diaminopyridine (B105623) | High yield debromination |
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles to the synthesis of N²,5,6-Trimethylpyrazine-2,3-diamine and related compounds is crucial for developing environmentally benign and sustainable processes. Key aspects of this approach include the use of solvent-free reaction conditions and the design of atom-economical transformations.
Solvent-Free Reaction Methodologies
Solvent-free reactions, or solid-state reactions, offer significant environmental benefits by eliminating the use of often toxic and volatile organic solvents. This reduces waste, simplifies purification procedures, and can lead to improved reaction rates and yields.
For the synthesis of pyrazine derivatives, solvent-free approaches have been explored. For example, the synthesis of terpene-fused pyrazines has been achieved through the solvent-free condensation of terpene-monooximes with an excess of amines upon heating. While not directly applicable to N²,5,6-Trimethylpyrazine-2,3-diamine, this demonstrates the feasibility of forming the pyrazine core under solventless conditions. Another example is the synthesis of functionalized dipyrromethanes and calix mtak.hupyrroles using a deep eutectic mixture as a catalyst and solvent, which can be considered a greener alternative to traditional solvents.
Atom-Economical Transformations
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. Reactions with high atom economy are desirable as they generate less waste.
The synthesis of pyrazines via the dehydrogenative self-coupling of 2-aminoalcohols, catalyzed by manganese pincer complexes, is an excellent example of an atom-economical reaction, producing only hydrogen gas and water as byproducts. nih.govnih.gov Similarly, multicomponent reactions, where three or more reactants combine in a single step to form the product, are inherently atom-economical. The synthesis of functionalized pyridazines through multicomponent reactions under pressure and ultrasonication showcases a green and atom-economic approach that could inspire similar strategies for pyrazine synthesis. researchgate.net
A comparison of synthetic strategies for pyrazine derivatives based on green chemistry principles is provided in the table below.
| Synthetic Strategy | Green Chemistry Principle | Reactants | Byproducts |
| Dehydrogenative Coupling | Atom Economy | 2-Aminoalcohols | H₂ and H₂O |
| Solvent-Free Condensation | Solvent-Free | Terpene-monooximes and amines | Water |
| Multicomponent Reaction | Atom Economy, One-Pot | Alkyl isocyanides, aryl/alkyl carbonyl chlorides, diaminomaleonitrile | Minimal |
Flow Chemistry Applications for Continuous Synthesis
Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the synthesis of organic compounds, including heterocyclic scaffolds. mtak.hu This approach involves pumping reactants through a reactor where the reaction occurs, offering advantages such as precise control over reaction parameters, enhanced safety, and ease of scalability. nih.gov
The synthesis of pyrazinamide (B1679903) derivatives has been successfully demonstrated in a continuous-flow system, highlighting the applicability of this technology to pyrazine chemistry. nih.govrsc.org In this system, pyrazine esters and various amines were reacted in the presence of an immobilized enzyme catalyst, achieving high yields in short reaction times. nih.govrsc.org This enzymatic approach in a flow reactor also aligns with green chemistry principles. nih.govrsc.org
The development of a continuous flow process for the synthesis of N²,5,6-Trimethylpyrazine-2,3-diamine would likely involve the reaction of appropriate precursors, such as a substituted 1,2-dicarbonyl and a 1,2-diamine, in a heated and pressurized flow reactor. The use of packed-bed reactors containing a heterogeneous catalyst could further enhance the efficiency and sustainability of the process. The ability to perform multi-step reactions in a telescoped manner without isolating intermediates is another significant advantage of flow chemistry. mtak.hu
The following table summarizes the potential benefits of applying flow chemistry to the synthesis of substituted pyrazines.
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Scalability | Difficult, requires larger reactors | Easier, by running the system for longer |
| Safety | Handling of large quantities of hazardous materials | Small reaction volumes, better heat and pressure control |
| Process Control | Limited control over temperature and mixing | Precise control over temperature, pressure, and mixing |
| Reproducibility | Can be variable | High reproducibility |
Purification and Isolation Techniques for N²,5,6-Trimethylpyrazine-2,3-diamine (Methodologies Focus)
The purification and isolation of the target compound from the reaction mixture are critical steps to obtain a product of high purity. The choice of technique depends on the physical and chemical properties of the compound and the impurities present.
Chromatographic Separations
Chromatography is a powerful and widely used technique for the separation and purification of organic compounds. Various chromatographic methods can be employed for the purification of N²,5,6-Trimethylpyrazine-2,3-diamine.
Column Chromatography: This is a standard technique where the crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds. The separation is based on the differential adsorption of the compounds to the stationary phase. For pyrazine derivatives, a common mobile phase is a mixture of petroleum ether and ethyl acetate. tandfonline.com The polarity of the solvent mixture is adjusted to achieve optimal separation.
Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. tandfonline.com It can also be used for small-scale preparative separations.
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation times compared to traditional column chromatography. Reversed-phase HPLC, using a nonpolar stationary phase (like C18-bonded silica) and a polar mobile phase, is a common mode for the purification of polar organic compounds. nih.gov The separation of diamino acid stereoisomers has been achieved using HPLC, suggesting its potential for separating isomeric impurities in the synthesis of diaminopyrazines. researchgate.net
The table below outlines various chromatographic techniques and their potential application in the purification of N²,5,6-Trimethylpyrazine-2,3-diamine.
| Chromatographic Technique | Stationary Phase | Mobile Phase | Principle of Separation | Application |
| Column Chromatography | Silica Gel, Alumina | Petroleum Ether/Ethyl Acetate | Adsorption | Bulk purification |
| Thin-Layer Chromatography | Silica Gel, Alumina | Varies | Adsorption | Reaction monitoring, method development |
| Reversed-Phase HPLC | C18-bonded silica | Acetonitrile/Water, Methanol/Water | Partition | High-purity separation, analysis |
Crystallization and Recrystallization Protocols
The purification of N2,5,6-Trimethylpyrazine-2,3-diamine, a crucial step to ensure the integrity of subsequent analytical characterization and synthetic applications, is typically achieved through crystallization or recrystallization. These techniques are fundamental in isolating the compound in a highly purified, crystalline solid form. The selection of an appropriate solvent system and the meticulous control of experimental conditions are paramount to obtaining high-purity crystals.
The general principle of recrystallization involves dissolving the crude compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent.
Solvent Selection:
The choice of solvent is critical for successful recrystallization. An ideal solvent should exhibit high solubility for N2,5,6-Trimethylpyrazine-2,3-diamine at elevated temperatures and low solubility at cooler temperatures. This differential solubility ensures a high recovery of the purified compound upon cooling. Furthermore, the solvent should not react with the compound and should be easily removable from the purified crystals.
For pyrazine derivatives, a range of solvent systems has been proven effective. Common choices include alcohols such as ethanol (B145695) and methanol, as well as solvent mixtures like n-hexane/acetone and n-hexane/tetrahydrofuran. For aminopyrazine compounds, polar solvents are often employed. The presence of both amino and methyl groups on the pyrazine ring of N2,5,6-Trimethylpyrazine-2,3-diamine suggests that moderately polar solvents or binary solvent mixtures would be suitable candidates for its recrystallization.
A systematic approach to solvent selection involves testing the solubility of a small amount of the crude product in various solvents at both room temperature and their boiling points.
General Recrystallization Protocol:
Dissolution: The crude N2,5,6-Trimethylpyrazine-2,3-diamine is dissolved in a minimal amount of a suitable hot solvent or solvent mixture to form a near-saturated solution. The solution is typically heated to the boiling point of the solvent to ensure complete dissolution.
Hot Filtration (Optional): If insoluble impurities are present, a hot filtration step is performed to remove them. This is done rapidly to prevent premature crystallization of the product.
Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. This slow cooling promotes the formation of well-defined, larger crystals. The cooling process can be further continued in an ice bath to maximize the yield of the crystalline product.
Crystal Collection: The formed crystals are collected by vacuum filtration.
Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.
Drying: The purified crystals are then dried, typically under vacuum, to remove any remaining solvent.
The efficacy of the recrystallization process is often assessed by determining the melting point of the purified crystals and comparing it to the literature value, as well as by spectroscopic methods such as NMR to confirm the chemical identity and purity.
Below is an interactive data table summarizing potential solvent systems for the recrystallization of N2,5,6-Trimethylpyrazine-2,3-diamine based on general principles and data for analogous compounds.
| Solvent/Solvent System | Boiling Point (°C) | Rationale for Use | Expected Outcome |
| Ethanol | 78 | Good general solvent for many organic compounds. | Likely to dissolve the compound when hot and yield crystals upon cooling. |
| Methanol | 65 | Similar to ethanol, effective for polar compounds. | A potential solvent, possibly in combination with another less polar solvent. |
| n-Hexane/Acetone | Varies | A nonpolar/polar mixture allows for fine-tuning of solubility. | Good for compounds with intermediate polarity. |
| n-Hexane/Ethyl Acetate | Varies | Another common mixed solvent system for recrystallization. | May provide good crystal quality by adjusting the solvent ratio. |
| Toluene | 111 | Higher boiling point allows for dissolution of less soluble compounds. | Can be effective if the compound has limited solubility in lower-boiling solvents. |
Table 1. Potential Solvent Systems for the Recrystallization of N2,5,6-Trimethylpyrazine-2,3-diamine.
Detailed research findings on the specific crystallization of N2,5,6-Trimethylpyrazine-2,3-diamine are not extensively reported in publicly available literature, necessitating the adaptation of general protocols for pyrazine derivatives. The development of an optimized recrystallization procedure for this specific compound would involve empirical testing of various solvents and conditions to achieve the highest purity and yield.
Reactivity and Reaction Mechanisms of N2,5,6 Trimethylpyrazine 2,3 Diamine
Reactivity of the Diamine Functionality
The presence of two primary amino groups at the 2 and 3 positions of the pyrazine (B50134) ring dictates a significant portion of the molecule's chemical behavior. These amino groups are nucleophilic and can participate in a variety of reactions.
Nucleophilic Reactions at Amine Centers
The lone pair of electrons on the nitrogen atoms of the amino groups makes them susceptible to attack by electrophiles. This fundamental reactivity allows for a range of nucleophilic substitution and addition reactions. The electron-donating nature of the three methyl groups on the pyrazine ring can further enhance the nucleophilicity of the amino groups.
Condensation and Cyclization Reactions to Form Heterocyclic Systems
A hallmark of 1,2-diamines is their ability to undergo condensation and cyclization reactions with 1,2-dicarbonyl compounds to form new heterocyclic rings. It is a well-established principle that 1,2-diamines react with 1,2-diketones to yield aromatic compounds containing a pyrazine ring. jlu.edu.cn In the case of N2,5,6-Trimethylpyrazine-2,3-diamine, reaction with various dicarbonyl compounds can be expected to lead to the formation of fused heterocyclic systems. For instance, reaction with α-diketones would likely yield substituted pyrazino[2,3-b]quinoxalines. Similarly, condensation with α-keto acids or their esters could produce pyrazino[2,3-b]pyrazin-2-ones. These cyclocondensation reactions are typically acid- or base-catalyzed and proceed through the initial formation of a Schiff base followed by an intramolecular cyclization and dehydration.
| Reactant | Expected Product |
| α-Diketone (e.g., Benzil) | Substituted pyrazino[2,3-b]quinoxaline |
| α-Keto Acid (e.g., Pyruvic Acid) | Substituted pyrazino[2,3-b]pyrazin-2-one |
| 1,2,3-Tricarbonyl Compound | Fused heterocyclic system |
Derivatization via Acylation, Alkylation, and Arylation
The amino groups of N2,5,6-Trimethylpyrazine-2,3-diamine can be readily derivatized through acylation, alkylation, and arylation reactions.
Acylation: Reaction with acyl halides or anhydrides in the presence of a base would yield the corresponding amides. Depending on the stoichiometry of the acylating agent, mono- or di-acylated products could be obtained.
Alkylation: Alkylation with alkyl halides can occur at the nitrogen atoms. However, controlling the degree of alkylation can be challenging, potentially leading to a mixture of primary, secondary, and tertiary amines.
Arylation: The amino groups can undergo arylation, for example, through nucleophilic aromatic substitution with highly electron-deficient aryl halides or through metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.
Schiff Base Formation and Related Transformations
The primary amino groups of N2,5,6-Trimethylpyrazine-2,3-diamine can react with aldehydes and ketones to form Schiff bases (imines). scispace.comscience.gov This condensation reaction typically involves the nucleophilic addition of the amine to the carbonyl group to form a hemiaminal intermediate, which then dehydrates to form the imine. scispace.com The reaction is often catalyzed by acid or base. scispace.com Depending on the molar ratio of the reactants, it is possible to form mono- or bis-Schiff bases. These Schiff bases can be versatile intermediates for the synthesis of other compounds or can act as ligands for the formation of metal complexes. nih.govnih.gov
| Carbonyl Compound | Expected Product |
| Aromatic Aldehyde (e.g., Benzaldehyde) | Mono- or bis-Schiff base |
| Aliphatic Ketone (e.g., Acetone) | Mono- or bis-Schiff base |
Reactivity of the Pyrazine Ring System
The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic character influences its susceptibility to electrophilic attack.
Electrophilic Aromatic Substitution Patterns
Pyrazine itself is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the two nitrogen atoms. researchgate.net However, the presence of the two strongly activating amino groups and three weakly activating methyl groups in N2,5,6-Trimethylpyrazine-2,3-diamine is expected to significantly increase the electron density of the pyrazine ring, making it more susceptible to electrophilic attack than the parent heterocycle.
The amino groups are powerful ortho, para-directing groups. In this molecule, the only available position for substitution on the pyrazine ring is at C5. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, would be expected to occur at this position. The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. byjus.commasterorganicchemistry.com The activating groups on the ring help to stabilize the positive charge in the arenium ion intermediate, thereby increasing the reaction rate. libretexts.org
| Reaction | Reagents | Expected Product |
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-N2,5,6-trimethylpyrazine-2,3-diamine |
| Halogenation | Br₂/FeBr₃ | 5-Bromo-N2,5,6-trimethylpyrazine-2,3-diamine |
| Sulfonation | SO₃/H₂SO₄ | 5-(N2,5,6-Trimethylpyrazine-2,3-diamine)sulfonic acid |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for many nitrogen-containing heterocycles. This reaction typically proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. researchgate.net The feasibility of SNAr is highly dependent on the electronic properties of the aromatic ring; electron-withdrawing groups are necessary to sufficiently lower the electron density of the ring, thereby activating it for nucleophilic attack. youtube.com
In the case of N2,5,6-Trimethylpyrazine-2,3-diamine, the pyrazine core is heavily substituted with electron-donating groups: two amino (-NH2) groups and three methyl (-CH3) groups. Both amino and alkyl groups are strong activating groups for electrophilic substitution and, conversely, are deactivating for nucleophilic substitution. They increase the electron density of the pyrazine ring, making it less susceptible to attack by nucleophiles.
For a hypothetical SNAr reaction to occur on a derivative of this compound (e.g., where a hydrogen atom is replaced by a good leaving group like a halogen), several conditions would need to be considered:
Presence of a Leaving Group: A suitable leaving group, such as a halide, would need to be present on one of the ring carbons.
Reaction Conditions: Due to the strong deactivating effect of the existing substituents, forceful reaction conditions would likely be required. This could include the use of very strong nucleophiles, high temperatures, and potentially high pressure.
Ring Position: The position of the leaving group relative to the nitrogen atoms and the electron-donating groups would significantly influence reactivity.
The general reactivity trend for leaving groups in SNAr reactions on activated rings is often F > Cl > Br > I. This is because the rate-determining step is typically the initial attack by the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the carbon-halogen bond. youtube.comnih.gov However, without a strongly activated system, this reaction is unlikely to proceed under standard conditions for N2,5,6-Trimethylpyrazine-2,3-diamine derivatives.
Oxidation-Reduction Chemistry of the Pyrazine Core
The redox behavior of the pyrazine core in N2,5,6-Trimethylpyrazine-2,3-diamine is dominated by the high electron density imparted by its substituents. Electron-donating groups make the molecule easier to oxidize and harder to reduce.
Oxidation: The presence of two amino groups and three methyl groups makes the pyrazine ring electron-rich and thus susceptible to oxidation. The oxidation of similar electron-rich aromatic diamines, such as o-phenylenediamine (B120857), is well-documented and often leads to the formation of more complex, conjugated systems. For instance, the chemical or enzymatic oxidation of o-phenylenediamine yields 2,3-diaminophenazine. mdpi.comresearchgate.netresearchgate.net By analogy, the oxidation of N2,5,6-Trimethylpyrazine-2,3-diamine could lead to the formation of dimeric or polymeric structures through oxidative coupling. The initial step would likely involve the formation of a radical cation, which could then react further.
Reduction: The electrochemical reduction of the parent pyrazine molecule in aqueous media is known to occur, typically involving a two-electron transfer to form a highly oxidizable 1,4-dihydropyrazine (B12976148) intermediate. acs.org However, the reduction potential of the pyrazine ring is significantly influenced by its substituents. Electron-donating groups decrease the electron affinity of the molecule, making reduction more difficult. This is evident when comparing the reduction potentials of various nitrogen heterocycles; introducing electron-donating substituents makes the potential more negative. Conversely, electron-withdrawing groups make the potential more positive, facilitating reduction. nih.gov
Therefore, N2,5,6-Trimethylpyrazine-2,3-diamine is expected to have a significantly more negative reduction potential than unsubstituted pyrazine, rendering it resistant to reduction under mild conditions.
| Compound | Substituent Type | Effect on Ring Electron Density | Expected Redox Behavior |
|---|---|---|---|
| Pyrazine | None | Baseline (Electron-deficient) | Reducible |
| Substituted s-Tetrazine | Electron-withdrawing (e.g., -CF3) | Decreased | Easier to reduce (more positive potential) nih.gov |
| Substituted s-Tetrazine | Electron-donating (e.g., -OCH3) | Increased | Harder to reduce (more negative potential) nih.gov |
| N2,5,6-Trimethylpyrazine-2,3-diamine | Strongly Electron-donating (-NH2, -CH3) | Significantly Increased | Difficult to reduce; susceptible to oxidation |
Coordination Chemistry of N2,5,6-Trimethylpyrazine-2,3-diamine
Ligand Properties and Chelation Modes with Metal Ions
N2,5,6-Trimethylpyrazine-2,3-diamine possesses multiple potential donor sites: the two ring nitrogen atoms (N1 and N4) and the nitrogen atoms of the two adjacent amino groups. This structural feature allows for versatile coordination behavior, enabling it to act as either a chelating or a bridging ligand.
Bidentate Chelation: The most probable coordination mode involves the two adjacent amino groups chelating to a single metal center, forming a stable five-membered ring. This N,N'-bidentate chelation is common for ligands with vicinal diamine functionalities, such as 2,3-diaminopyridine (B105623) derivatives. ajol.info This mode would leave the ring nitrogens available for further interaction or protonation.
Bridging Ligand: The pyrazine ring nitrogens are located in a para orientation, making them ideal for bridging two separate metal centers, leading to the formation of coordination polymers or dinuclear complexes. mdpi.com
Combined Modes: It is also conceivable for the ligand to exhibit a combination of these modes, for example, by chelating to one metal via the amino groups while one of the ring nitrogens coordinates to an adjacent metal center.
The steric bulk of the three methyl groups can influence the geometry of the resulting metal complexes, potentially restricting the approach of other ligands to the metal center.
Synthesis and Characterization of Metal Complexes (Focus on Methodologies)
The synthesis of metal complexes with N2,5,6-Trimethylpyrazine-2,3-diamine typically follows established methodologies for N-donor ligands. nih.govnih.gov A common method involves the direct reaction of the ligand with a metal salt (e.g., chlorides, nitrates) in a suitable solvent.
General Synthetic Methodology:
Dissolution: The ligand is dissolved in a solvent such as ethanol (B145695), methanol, or acetonitrile. The metal salt is dissolved in the same or a compatible solvent.
Reaction: The ligand solution is added to the metal salt solution, often with gentle heating and stirring. The reaction mixture may be refluxed for several hours to ensure complete complexation. nih.gov
Isolation: Upon cooling, the metal complex often precipitates out of the solution. The solid product is then collected by filtration, washed with a small amount of cold solvent to remove unreacted starting materials, and dried under vacuum. nih.gov
Characterization Techniques: The resulting complexes are characterized using a suite of spectroscopic and analytical methods to confirm the coordination of the ligand and to determine the geometry of the complex.
| Technique | Information Obtained and Expected Observations |
|---|---|
| Infrared (IR) Spectroscopy | Confirms coordination of the donor atoms. A shift in the N-H stretching and bending vibrations of the amino groups to lower frequencies is expected upon coordination. New bands at lower wavenumbers (typically < 600 cm-1) corresponding to M-N bond vibrations may also be observed. nih.govnih.gov |
| UV-Visible Spectroscopy | Provides information about the electronic transitions and coordination geometry. The spectrum of the complex will show bands corresponding to ligand-based (π→π*) and metal-to-ligand charge transfer (MLCT) transitions, which are typically shifted compared to the free ligand. ajol.info |
| Elemental Analysis (C, H, N) | Determines the empirical formula of the complex, allowing for the confirmation of the metal-to-ligand stoichiometry. nih.gov |
| Molar Conductivity Measurements | Indicates whether the complex is an electrolyte or non-electrolyte in solution, which helps in determining if anions are part of the coordination sphere or act as counter-ions. ajol.info |
| Magnetic Susceptibility | Measures the magnetic moment of the complex, which is used to determine the number of unpaired electrons on the metal center and infer its oxidation state and coordination geometry (e.g., octahedral vs. tetrahedral). ajol.info |
Reactivity of N2,5,6-Trimethylpyrazine-2,3-diamine Metal Complexes
Coordination to a metal center significantly alters the electronic properties of the N2,5,6-Trimethylpyrazine-2,3-diamine ligand, which in turn affects its reactivity. The donation of electron density from the ligand's nitrogen atoms to the Lewis acidic metal center makes the ligand itself more electron-deficient. rsc.org
This "activation by coordination" can manifest in several ways:
Modified Acidity of Amino Groups: The N-H protons of the coordinated amino groups become more acidic compared to the free ligand, making them more susceptible to deprotonation by a base.
Altered Ring Reactivity: The withdrawal of electron density by the metal center can partially offset the donating effect of the substituents, potentially making the pyrazine ring more amenable to certain reactions that are not feasible with the free ligand.
Redox Activity at the Metal Center: The strong σ-donating character of the diamine ligand can stabilize higher oxidation states of the coordinated metal ion. The redox potential of the Mn+/M(n+1)+ couple is tuned by the ligand's electronic properties, a key principle in designing catalysts. acs.org
Catalytic Applications of N2,5,6-Trimethylpyrazine-2,3-diamine-Metal Complexes
While specific catalytic applications for complexes of N2,5,6-Trimethylpyrazine-2,3-diamine are not extensively documented, the known catalytic activity of complexes with structurally similar ligands provides a strong basis for their potential use. Ligands based on pyrazine and related diaminopyridines have been successfully employed in a range of catalytic transformations. acs.orgnsf.gov
Potential catalytic applications include:
Hydrogenation and Transfer Hydrogenation: Metal complexes with pyrazine-based PNP pincer ligands have shown activity in the hydrogenation of CO2. The pyrazine core can participate in metal-ligand cooperativity through reversible dearomatization/aromatization cycles. acs.org The electron-rich nature of the N2,5,6-trimethyl-2,3-diamine ligand could enhance the activity of a metal center in reactions like transfer hydrogenation.
Cross-Coupling Reactions: Palladium complexes with pyridine-based ligands are workhorses in C-C and C-N bond-forming reactions, such as the Suzuki and Heck couplings. The catalytic efficiency is often linked to the electronic properties of the ligand. The strong donor capacity of N2,5,6-Trimethylpyrazine-2,3-diamine could be beneficial in stabilizing the active Pd(0) species in the catalytic cycle. nih.gov
Polymerization Reactions: Iron complexes featuring amino-pyridine ligands have been investigated as catalysts for atom transfer radical polymerization (ATRP). The electronic and steric properties of the ligand are crucial for controlling the polymerization rate and the properties of the resulting polymer. The electron-donating substituents on the N2,5,6-Trimethylpyrazine-2,3-diamine ligand could modulate the redox equilibrium of the iron catalyst, thereby influencing its activity. nsf.gov
The combination of a chelating diamine unit and an electron-rich pyrazine core makes N2,5,6-Trimethylpyrazine-2,3-diamine a promising ligand platform for the development of novel homogeneous catalysts.
Information regarding "N2,5,6-Trimethylpyrazine-2,3-diamine" is currently unavailable in the public domain.
Extensive research has been conducted to gather information on the chemical compound N2,5,6-Trimethylpyrazine-2,3-diamine, with a specific focus on its reactivity, reaction mechanisms, and mechanistic studies. Despite a thorough search of scientific databases and literature, no specific data or research articles detailing these aspects of the compound could be found.
General information regarding the synthesis and reactivity of related compounds, such as substituted pyrazines and 2,3-diaminopyrazines, is available. These compounds are known to undergo reactions like cyclocondensation to form fused heterocyclic systems. However, detailed mechanistic studies, including kinetic data, intermediate characterization, or computational analysis, for N2,5,6-Trimethylpyrazine-2,3-diamine are not present in the currently accessible scientific literature.
Therefore, it is not possible to provide a detailed article on the "" and its "Mechanistic Studies" as requested, due to the absence of specific research findings on this particular molecule.
Theoretical and Computational Investigations of N2,5,6 Trimethylpyrazine 2,3 Diamine
Quantum Chemical Calculations
The electronic structure of a molecule governs its chemical behavior. An analysis of N2,5,6-Trimethylpyrazine-2,3-diamine would focus on the distribution of electron density and the energies and compositions of its molecular orbitals (MOs). The presence of electron-donating groups (two amino and three methyl groups) on the electron-deficient pyrazine (B50134) ring is expected to significantly influence its electronic properties.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, positing that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net
For N2,5,6-Trimethylpyrazine-2,3-diamine, the amino and methyl groups are expected to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted pyrazine. The LUMO energy may also be affected, but the primary effect of these substituents is the destabilization of the HOMO. Computational methods, such as DFT with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), would be used to calculate these values precisely. researchgate.net
Illustrative Frontier Molecular Orbital Data This table presents hypothetical data for illustrative purposes, calculated using a representative DFT method, to demonstrate the expected electronic properties.
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO+1 | -0.15 | Antibonding π* orbital across the pyrazine ring |
| LUMO | -0.89 | Primarily a π* orbital localized on the pyrazine ring C=N bonds |
| HOMO | -5.21 | A π orbital with significant contributions from the N p-orbitals of the amino groups and the pyrazine ring |
| HOMO-1 | -5.98 | A π orbital with contributions from the methyl groups and the pyrazine ring |
| HOMO-LUMO Gap (ΔE) | 4.32 | Indicates moderate chemical reactivity and stability |
Based on the electronic structure and FMO analysis, global and local reactivity descriptors can be calculated to predict how N2,5,6-Trimethylpyrazine-2,3-diamine will behave in chemical reactions. Global descriptors, derived from HOMO and LUMO energies, provide a general overview of the molecule's reactivity.
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Chemical Hardness (η): (I - A) / 2. Measures resistance to change in electron distribution.
Electronegativity (χ): (I + A) / 2. Measures the ability to attract electrons.
Electrophilicity Index (ω): χ² / (2η). Measures the propensity to accept electrons.
Local reactivity is often analyzed using Fukui functions or by mapping the electrostatic potential (MEP) onto the electron density surface. These methods identify specific atoms or regions most susceptible to electrophilic or nucleophilic attack. For N2,5,6-Trimethylpyrazine-2,3-diamine, the nitrogen atoms of the amino groups are expected to be primary sites for electrophilic attack, while the carbon atoms of the pyrazine ring may be susceptible to nucleophilic attack, depending on the reaction conditions. Computational studies can predict the most likely pathways for reactions such as alkylation, acylation, or participation in transition metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.net
Illustrative Global Reactivity Descriptors This table contains hypothetical values derived from the illustrative FMO energies to demonstrate how reactivity is quantified.
| Descriptor | Value (eV) | Interpretation |
|---|---|---|
| Ionization Potential (I) | 5.21 | Ease of removing an electron |
| Electron Affinity (A) | 0.89 | Propensity to accept an electron |
| Electronegativity (χ) | 3.05 | Overall electron-attracting tendency |
| Chemical Hardness (η) | 2.16 | High stability and low reactivity |
The flexibility of the substituent groups, particularly the amino groups, allows for different spatial orientations or conformations. Conformational analysis involves systematically calculating the potential energy of the molecule as a function of its dihedral angles to identify the most stable, low-energy structures. sapub.org For N2,5,6-Trimethylpyrazine-2,3-diamine, this would involve rotating the C-N bonds of the amino groups and the C-C bonds of the methyl groups to locate the global energy minimum. Intramolecular hydrogen bonding between the adjacent amino groups could be a key factor stabilizing certain conformations.
Furthermore, the presence of the 2,3-diamine moiety introduces the possibility of tautomerism. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. In this molecule, amino-imino tautomerism could occur, where a proton from one amino group migrates to a ring nitrogen atom.
Amino-Amino Tautomer: The structure as named, N2,5,6-Trimethylpyrazine-2,3-diamine.
Amino-Imino Tautomer: A tautomeric form where one of the exocyclic amino groups becomes an imino group, and a proton is transferred to a ring nitrogen.
Quantum chemical calculations are essential for determining the relative energies of these tautomers. sapub.org By calculating the Gibbs free energy of each potential tautomer and the transition states connecting them, the equilibrium populations can be predicted. It is generally expected that the aromatic diamino form is significantly more stable than any non-aromatic imino tautomers.
Computational Elucidation of Reaction Mechanisms
Beyond predicting reactivity, computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. rsc.orgresearchgate.net This involves identifying all intermediates and, crucially, the transition states that connect them on the potential energy surface.
A transition state (TS) represents the highest energy point along a reaction coordinate. Locating and characterizing these transient structures is paramount to understanding a reaction's kinetics, as the energy barrier (activation energy) determines the reaction rate. rsc.org Computational methods are used to search for these saddle points on the potential energy surface. A genuine transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). mdpi.com For N2,5,6-Trimethylpyrazine-2,3-diamine, this analysis could be applied to study mechanisms like electrophilic aromatic substitution or the tautomerization process mentioned previously.
A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or system of molecules as a function of its geometry. researchgate.netresearchgate.net Mapping the PES for a reaction provides a complete picture of the mechanistic landscape. rug.nl This involves calculating the energies of reactants, intermediates, transition states, and products. By connecting these stationary points through methods like Intrinsic Reaction Coordinate (IRC) calculations, one can confirm that a given transition state correctly links the desired reactant and product. rsc.org This comprehensive mapping allows for the determination of activation energies and reaction enthalpies, providing a robust, quantitative understanding of the reaction mechanism and identifying the most favorable pathway among several possibilities.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing detailed information about their dynamics, conformational preferences, and intermolecular interactions. For N2,5,6-Trimethylpyrazine-2,3-diamine, MD simulations can elucidate its behavior in various environments, such as in solution or in the presence of biological macromolecules.
In a typical MD simulation of N2,5,6-Trimethylpyrazine-2,3-diamine, the molecule would be placed in a simulation box, often filled with a solvent like water, and the system's trajectory would be calculated by integrating Newton's laws of motion for each atom. The forces between atoms are described by a force field, a set of empirical potential energy functions. These simulations can reveal the flexibility of the pyrazine ring and the rotational dynamics of the methyl and amine substituents.
A key aspect explored through MD simulations is the nature of intermolecular interactions. The amino groups of N2,5,6-Trimethylpyrazine-2,3-diamine are capable of acting as both hydrogen bond donors and acceptors, while the nitrogen atoms in the pyrazine ring primarily act as hydrogen bond acceptors. The methyl groups can participate in weaker van der Waals interactions. Furthermore, the aromatic pyrazine ring can engage in π-π stacking interactions with other aromatic systems. The strength and geometry of these interactions are critical in determining the compound's solubility, crystal packing, and binding affinity to biological targets.
| Interaction Type | Donor-Acceptor Atoms | Typical Distance (Å) | Typical Interaction Energy (kcal/mol) |
|---|---|---|---|
| Hydrogen Bond | N-H···N | 2.8 - 3.2 | -3 to -7 |
| Hydrogen Bond | N-H···O | 2.7 - 3.1 | -4 to -8 |
| π-π Stacking | Pyrazine Ring ↔ Aromatic Ring | 3.4 - 3.8 | -1 to -3 |
| van der Waals | C-H···H-C | > 3.5 | -0.5 to -1.5 |
In Silico Screening and Design of N2,5,6-Trimethylpyrazine-2,3-diamine Derivatives
The structural framework of N2,5,6-Trimethylpyrazine-2,3-diamine serves as a promising scaffold for the design of new molecules with tailored properties. In silico screening and rational drug design are powerful computational strategies to explore the vast chemical space of its potential derivatives and identify candidates with enhanced activity for specific applications, such as therapeutic agents or functional materials.
One of the primary in silico techniques is molecular docking, which predicts the preferred orientation of a molecule when bound to a target, typically a protein or a nucleic acid. This method is instrumental in virtual screening, where large libraries of virtual compounds are computationally docked to a target's binding site to identify potential hits. For N2,5,6-Trimethylpyrazine-2,3-diamine derivatives, a virtual library could be generated by systematically modifying the substituents on the pyrazine ring. These modifications could include altering the alkyl groups or introducing different functional groups to modulate properties like steric hindrance, electronics, and hydrogen bonding capacity.
Another powerful computational tool is the Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By developing a QSAR model for a set of N2,5,6-Trimethylpyrazine-2,3-diamine derivatives with known activities, it becomes possible to predict the activity of new, unsynthesized derivatives. This predictive capability significantly accelerates the design-synthesis-testing cycle.
The design of novel derivatives would typically follow a structured workflow:
Target Identification: A biological target or a desired material property is identified.
Scaffold Hopping and Functionalization: The N2,5,6-Trimethylpyrazine-2,3-diamine scaffold is used as a starting point. New functional groups are computationally added to create a virtual library of derivatives.
Virtual Screening: The library is screened using methods like molecular docking to predict binding affinities to the target.
ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates.
Prioritization and Synthesis: The top-ranked derivatives with favorable predicted activity and ADMET profiles are prioritized for chemical synthesis and experimental validation.
To illustrate the potential outcomes of a virtual screening campaign, the following hypothetical data table presents results for a series of designed N2,5,6-Trimethylpyrazine-2,3-diamine derivatives against a hypothetical protein kinase target.
| Derivative ID | R1-Modification | R2-Modification | Docking Score (kcal/mol) | Predicted IC50 (nM) |
|---|---|---|---|---|
| TMPD-001 | -CH3 (parent) | -CH3 (parent) | -7.2 | 520 |
| TMPD-002 | -CH2CH3 | -CH3 | -7.8 | 350 |
| TMPD-003 | -CH3 | -CH2OH | -8.5 | 180 |
| TMPD-004 | -CF3 | -CH3 | -8.1 | 250 |
| TMPD-005 | -H | -Cyclopropyl | -9.2 | 95 |
This illustrative data showcases how computational screening can guide the selection of specific modifications (e.g., the introduction of a cyclopropyl (B3062369) group in TMPD-005) to potentially enhance the biological activity of the parent compound.
Advanced Analytical Methodologies in the Study of N2,5,6 Trimethylpyrazine 2,3 Diamine
Spectroscopic Techniques for Structural Elucidation (Methodology Focus)
The definitive structural elucidation and characterization of N2,5,6-Trimethylpyrazine-2,3-diamine, a substituted diaminopyrazine, relies on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecule's atomic connectivity, functional groups, and three-dimensional arrangement.
High-Resolution NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules like N2,5,6-Trimethylpyrazine-2,3-diamine.
¹H NMR: Proton NMR would be expected to reveal distinct signals for the different methyl groups and the amine protons. The chemical shifts would be influenced by their electronic environment. For instance, the N-methyl group would likely appear at a different chemical shift compared to the ring-attached methyl groups. The protons of the two amino groups would also present characteristic signals, which may be broad and could exchange with deuterium (B1214612) upon addition of D₂O.
¹³C NMR: Carbon NMR would provide information on the carbon skeleton of the molecule. Each unique carbon atom in the pyrazine (B50134) ring and the methyl groups would give a distinct signal. The chemical shifts of the ring carbons would be indicative of their substitution pattern and the electronic effects of the amino and methyl groups.
2D NMR Techniques: To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, various two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would establish the coupling relationships between adjacent protons, helping to confirm the positions of the substituents on the pyrazine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms, allowing for the definitive assignment of the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.
Solid-State NMR: In cases where suitable crystals for X-ray diffraction cannot be obtained, solid-state NMR could provide valuable information about the structure of N2,5,6-Trimethylpyrazine-2,3-diamine in the solid phase. This technique can reveal details about polymorphism and the local environment of the atoms in the crystal lattice.
High-Resolution Mass Spectrometry for Reaction Monitoring and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of N2,5,6-Trimethylpyrazine-2,3-diamine and for identifying any impurities.
Molecular Ion Peak: HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₇H₁₂N₄). This is a critical first step in confirming the identity of the compound.
Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule would be expected to fragment in a predictable manner, with the loss of methyl groups or parts of the amino substituents, providing further confirmation of the proposed structure.
Reaction Monitoring: HRMS can be coupled with chromatographic techniques (e.g., LC-MS) to monitor the progress of the synthesis of N2,5,6-Trimethylpyrazine-2,3-diamine. This allows for the identification of intermediates, byproducts, and unreacted starting materials in the reaction mixture.
Impurity Profiling: This technique is also invaluable for identifying and quantifying any impurities present in the final product. The high mass accuracy of HRMS allows for the determination of the elemental composition of even trace-level impurities, which is crucial for quality control.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Mechanistic Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in N2,5,6-Trimethylpyrazine-2,3-diamine.
FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary and secondary amino groups, typically in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the methyl groups would appear around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazine ring would be observed in the fingerprint region (approximately 1400-1600 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the pyrazine ring are often more intense in the Raman spectrum. This technique can be particularly useful for studying the molecule in aqueous solutions, as water is a weak Raman scatterer.
Mechanistic Insights: By monitoring changes in the vibrational spectra during a reaction, it is possible to gain insights into the reaction mechanism. For example, the disappearance of reactant bands and the appearance of product bands can be followed over time.
X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of N2,5,6-Trimethylpyrazine-2,3-diamine can be grown, this method would provide:
Unambiguous Structure: The exact connectivity of the atoms, bond lengths, bond angles, and torsion angles.
Stereochemistry: The absolute configuration of any chiral centers, if present.
Intermolecular Interactions: Information about how the molecules pack in the crystal lattice, including details of any hydrogen bonding or other intermolecular forces. This information is crucial for understanding the physical properties of the solid material.
Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring
Chromatographic techniques are essential for the separation, purification, and analysis of N2,5,6-Trimethylpyrazine-2,3-diamine.
Advanced High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.
Purity Assessment: Reversed-phase HPLC, using a C18 or similar stationary phase, would be the primary method for assessing the purity of N2,5,6-Trimethylpyrazine-2,3-diamine. By developing an appropriate mobile phase, it is possible to separate the target compound from any impurities or byproducts. The peak area of the main component can be used to determine its percentage purity.
Reaction Progress Monitoring: HPLC is an excellent tool for monitoring the progress of chemical reactions. By taking aliquots of the reaction mixture at different time points and analyzing them by HPLC, it is possible to track the consumption of reactants and the formation of products. This information is vital for optimizing reaction conditions.
Method Development: Key parameters in HPLC method development include the choice of the stationary phase, the composition of the mobile phase (including pH and organic modifier), the flow rate, and the column temperature. For a basic compound like a diaminopyrazine, using a buffered mobile phase is often necessary to achieve good peak shape and reproducibility.
Below is an interactive data table summarizing the expected analytical data for N2,5,6-Trimethylpyrazine-2,3-diamine.
| Analytical Technique | Expected Observations | Information Gained |
| ¹H NMR | Distinct signals for N-CH₃, ring-CH₃, and NH₂ protons. | Proton environment and connectivity. |
| ¹³C NMR | Unique signals for each carbon in the pyrazine ring and methyl groups. | Carbon skeleton structure. |
| HRMS | Accurate mass of the molecular ion (C₇H₁₂N₄). | Elemental composition and molecular formula confirmation. |
| FT-IR | N-H stretching bands (3300-3500 cm⁻¹), C-H stretching (2850-3000 cm⁻¹), C=N/C=C stretching (1400-1600 cm⁻¹). | Presence of key functional groups. |
| X-ray Diffraction | Precise bond lengths, bond angles, and crystal packing information. | Definitive 3D molecular structure. |
| HPLC | A single major peak under optimized conditions. | Purity assessment and quantification. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Reactants
There is no specific information available in scientific literature regarding the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile byproducts and reactants associated with N2,5,6-Trimethylpyrazine-2,3-diamine. Research detailing typical sample preparation methods, GC column selection, temperature programming, and mass spectrometry parameters for the analysis of this specific compound has not been published. Furthermore, no data tables of identified volatile byproducts or reactants from its synthesis or degradation studies could be compiled.
Electrochemical Techniques for Redox Characterization
Detailed studies on the redox characterization of N2,5,6-Trimethylpyrazine-2,3-diamine using electrochemical techniques are not present in the available scientific literature. Information regarding its oxidation or reduction potentials, the number of electrons transferred in its redox processes, or the reversibility of these processes as determined by methods such as cyclic voltammetry, is currently unpublished. As a result, a data table summarizing the electrochemical properties of N2,5,6-Trimethylpyrazine-2,3-diamine cannot be generated.
Applications of N2,5,6 Trimethylpyrazine 2,3 Diamine in Materials Science and Catalysis
Role as a Monomer or Building Block for Polymeric Materials
No research is currently available describing the use of N2,5,6-Trimethylpyrazine-2,3-diamine as a monomer or building block for the synthesis of polymeric materials.
Integration into Supramolecular Assemblies and Frameworks
There are no published studies on the integration of N2,5,6-Trimethylpyrazine-2,3-diamine into supramolecular assemblies or frameworks such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).
Applications in Sensor Development and Chemical Sensing
There is no available data on the application of N2,6-trimethylpyrazine-2,3-diamine in the design or fabrication of chemical sensors.
Organocatalytic Applications Independent of Metal Complexation
No studies have been found that investigate the potential for N2,5,6-Trimethylpyrazine-2,3-diamine to act as an organocatalyst.
No In Vitro Molecular Interaction Data Currently Available for N2,5,6-Trimethylpyrazine-2,3-diamine
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific molecular interactions of the chemical compound N2,5,6-Trimethylpyrazine-2,3-diamine with biological systems in vitro. Despite a thorough search for peer-reviewed research, no studies detailing its enzymatic interactions, receptor binding capabilities in cell-free systems, interactions with nucleic acids, or its mechanistic role in biochemical pathways have been identified.
This absence of data prevents a detailed analysis of the compound's potential modulatory effects on enzymes, its binding affinity for specific biological receptors, or its ability to interact with DNA or RNA. Consequently, the elucidation of its molecular mechanisms of action within controlled in vitro models remains uncharacterized.
Further research, including in vitro kinetic and binding studies, co-crystallization, molecular docking, and cell-free biochemical assays, is necessary to determine the molecular behavior of N2,5,6-Trimethylpyrazine-2,3-diamine and its potential interactions with biological macromolecules. Without such foundational research, a scientifically accurate and detailed discussion of its molecular interactions as outlined in the requested sections is not possible at this time.
Derivatization Strategies and Analogue Synthesis Based on N2,5,6 Trimethylpyrazine 2,3 Diamine Scaffold
Design Principles for Structural Modification and Analogue Generation
In the absence of direct studies on N2,5,6-Trimethylpyrazine-2,3-diamine, design principles for its structural modification can be extrapolated from general knowledge of pyrazine (B50134) and aromatic amine chemistry. Key considerations would involve modulating the electronic properties of the pyrazine ring and the basicity of the amino groups. The methyl groups at positions 5 and 6 are expected to be relatively inert to common transformations but may influence the reactivity of the pyrazine ring through their electron-donating nature.
Functionalization at Amine and Pyrazine Positions
The primary sites for functionalization on the N2,5,6-Trimethylpyrazine-2,3-diamine scaffold are the two amino groups at the C2 and C3 positions. These primary amines are nucleophilic and would be expected to undergo a variety of reactions common to aromatic amines.
Potential derivatization reactions at the amine positions could include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Alkylation: Introduction of alkyl groups, though this can be challenging to control and may lead to mixtures of mono- and di-alkylated products.
Condensation: Reaction with aldehydes or ketones to form Schiff bases (imines). This approach is common for derivatizing 2,3-diaminopyrazines to create ligands for metal complexes.
Functionalization of the pyrazine ring itself is generally more challenging due to its electron-deficient nature, which is further influenced by the substituents. The existing methyl groups may offer limited opportunities for direct modification under harsh conditions, such as free-radical halogenation.
Synthesis of Conjugates and Molecular Probes
The synthesis of conjugates and molecular probes based on N2,5,6-Trimethylpyrazine-2,3-diamine would likely leverage the reactivity of the amino groups. These functional handles could be used to attach a variety of moieties, such as:
Fluorophores: For creating fluorescent probes to study cellular uptake or binding interactions.
Biotin: For use in affinity-based purification or detection assays.
Linkers: To connect the scaffold to other molecules, such as peptides, proteins, or nanoparticles.
The specific synthetic strategies would involve standard bioconjugation techniques, such as amide bond formation or reductive amination, depending on the nature of the molecule to be conjugated.
Structure-Activity Relationship (SAR) Studies for Mechanistic Investigations (in vitro focus)
Currently, there are no published in vitro structure-activity relationship (SAR) studies specifically for N2,5,6-Trimethylpyrazine-2,3-diamine. The development of such studies would be crucial to understand how modifications to the scaffold influence its biological activity or material properties.
A hypothetical SAR study would involve the systematic synthesis of a library of analogues with variations at the amine and potentially the methyl positions. These analogues would then be screened in relevant in vitro assays to correlate structural changes with activity.
Future Research Directions and Unexplored Avenues for N2,5,6 Trimethylpyrazine 2,3 Diamine
Emerging Synthetic Methodologies and Process Intensification
While classical pyrazine (B50134) syntheses, such as the condensation of 1,2-diamines with α-dicarbonyl compounds, provide a foundational approach, future research could explore more sophisticated and sustainable methods for the preparation of N2,5,6-Trimethylpyrazine-2,3-diamine. tandfonline.com The development of one-pot syntheses and greener approaches is a significant trend in organic chemistry. tandfonline.comnih.gov
Emerging methodologies could focus on catalytic systems that offer high atom economy and minimize waste. For instance, manganese pincer complexes have been successfully employed in the acceptorless dehydrogenative coupling of 2-amino alcohols to form substituted pyrazines, presenting an environmentally benign pathway that generates only hydrogen gas and water as byproducts. nih.gov Adapting such catalytic systems for the synthesis of N2,5,6-Trimethylpyrazine-2,3-diamine from readily available precursors would represent a significant advancement.
Furthermore, the realm of process intensification offers exciting prospects. The use of continuous-flow microreactors, as demonstrated in the enzymatic synthesis of pyrazinamide (B1679903) derivatives, could be adapted for the production of N2,5,6-Trimethylpyrazine-2,3-diamine. nih.gov This technology allows for precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. nih.gov
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic Dehydrogenative Coupling | High atom economy, environmentally benign. nih.gov | Development of catalysts for specific substrate scope. |
| One-Pot Multicomponent Reactions | Reduced number of synthetic steps, time and resource efficient. tandfonline.com | Optimization of reaction conditions and exploration of diverse starting materials. |
| Enzymatic Synthesis in Continuous-Flow | Mild reaction conditions, high selectivity, greener process. nih.gov | Identification of suitable enzymes and optimization of flow parameters. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Investigation of solvent and catalyst systems under microwave irradiation. |
Discovery of Novel Reactivity Patterns and Transformation Pathways
The unique electronic nature of the N2,5,6-Trimethylpyrazine-2,3-diamine ring, endowed with both methyl and diamine substituents, suggests a rich tapestry of unexplored reactivity. The electron-donating properties of these groups are expected to activate the pyrazine ring towards electrophilic substitution, a reaction that is typically challenging for the electron-deficient pyrazine core. acs.org
Future research should systematically explore the regioselectivity of various electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. Conversely, the amino groups offer a handle for a plethora of transformations. Diazotization followed by Sandmeyer-type reactions could introduce a wide array of functional groups at the 2- and 3-positions.
Moreover, the application of modern cross-coupling methodologies to N2,5,6-Trimethylpyrazine-2,3-diamine could unlock novel transformation pathways. Palladium- or copper-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, could be employed to introduce aryl, heteroaryl, and other carbon-based substituents, thereby generating a library of novel derivatives with diverse electronic and steric properties. tandfonline.com The reactivity of the methyl groups, for instance through side-chain bromination followed by further derivatization, also presents an avenue for exploration. rsc.org
Advanced Computational Modeling for Complex Systems
The predictive power of computational chemistry offers a valuable tool to guide and accelerate research on N2,5,6-Trimethylpyrazine-2,3-diamine. purdue.edu Density Functional Theory (DFT) and other quantum chemical methods can be employed to elucidate the electronic structure, predict reactivity, and rationalize spectroscopic properties of this molecule and its derivatives. researchgate.net
Computational modeling can be instrumental in predicting the most favorable sites for electrophilic and nucleophilic attack, thereby guiding synthetic efforts. mit.edu Furthermore, simulations can aid in understanding the conformational preferences of flexible derivatives and their interactions with biological macromolecules or material surfaces. The use of computational models to predict the frontier molecular orbital energies can help in identifying suitable reactants for novel chemical transformations. mit.edu
| Computational Method | Application in N2,5,6-Trimethylpyrazine-2,3-diamine Research | Anticipated Insights |
| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential. researchgate.net | Prediction of reactivity, regioselectivity, and spectroscopic properties. |
| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption and emission spectra. nih.gov | Understanding of photophysical properties for materials science applications. |
| Molecular Dynamics (MD) Simulations | Modeling the behavior of the molecule in different environments (e.g., solution, biological membranes). | Insights into solvation effects, conformational dynamics, and intermolecular interactions. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzymatic reactions or interactions with large biological systems. | Elucidation of binding modes and reaction mechanisms in a biological context. |
Integration into Next-Generation Functional Materials
The pyrazine moiety is a well-established building block for functional organic materials due to its favorable charge transfer properties. rsc.org The unique substitution pattern of N2,5,6-Trimethylpyrazine-2,3-diamine makes it an attractive candidate for incorporation into next-generation materials with tailored optoelectronic properties.
The diamino groups can serve as versatile handles for polymerization reactions, leading to the formation of novel conjugated polymers. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). lifechemicals.com The electron-rich nature of the N2,5,6-Trimethylpyrazine-2,3-diamine core could lead to materials with low bandgaps, a desirable feature for many optoelectronic applications. lifechemicals.com
Furthermore, the nitrogen atoms of the pyrazine ring and the amino substituents are excellent coordination sites for metal ions. This opens up the possibility of designing and synthesizing novel coordination polymers and metal-organic frameworks (MOFs). acs.org Such materials could exhibit interesting properties, including gas adsorption, catalysis, and sensing. acs.org
Untapped Mechanistic Biological Insights and Applications in Chemical Biology
Pyrazine derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.netnih.gov The specific substitution pattern of N2,5,6-Trimethylpyrazine-2,3-diamine suggests that it and its derivatives could possess unique pharmacological profiles.
Future research should involve screening N2,5,6-Trimethylpyrazine-2,3-diamine and a library of its derivatives against a panel of biological targets. This could lead to the discovery of novel lead compounds for drug discovery programs. For instance, many nitrogen-containing heterocycles are known to act as kinase inhibitors or interact with nucleic acids. mdpi.com
In the realm of chemical biology, fluorescent derivatives of N2,5,6-Trimethylpyrazine-2,3-diamine could be synthesized and utilized as chemical probes to study biological processes. The inherent fluorescence of some pyrazine derivatives, coupled with their potential biological activity, makes them attractive candidates for the development of tools for cellular imaging and target identification. The design and synthesis of fluorescent-labeled chemical probes with biological activity is a growing area of research. nih.gov
Challenges and Opportunities in N2,5,6-Trimethylpyrazine-2,3-diamine Research
The primary challenge in the study of N2,5,6-Trimethylpyrazine-2,3-diamine is the current lack of dedicated research and established synthetic protocols. Overcoming this will require foundational work in developing efficient and scalable synthetic routes.
However, this challenge also presents a significant opportunity. The field is wide open for discovery, and the unique combination of functional groups on the pyrazine core suggests a high potential for novel findings. The exploration of this molecule and its derivatives could lead to breakthroughs in various fields, from materials science to medicinal chemistry.
The opportunities for interdisciplinary research are vast. Collaboration between synthetic chemists, computational chemists, materials scientists, and biologists will be crucial to fully unlock the potential of N2,5,6-Trimethylpyrazine-2,3-diamine. As our understanding of this molecule grows, so too will the possibilities for its application in addressing contemporary scientific and technological challenges.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N²,5,6-Trimethylpyrazine-2,3-diamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrazine derivatives. For example, alkylation or amination of pyrazine precursors under controlled conditions (e.g., reflux with diglyme or 2,2-dimethylpropane-1,3-diamine) can introduce methyl groups at specific positions . Key factors include solvent choice (polar aprotic solvents enhance reactivity), temperature gradients (to minimize side products), and catalyst selection (e.g., palladium-based catalysts for cross-coupling reactions). Purity is ensured via recrystallization or chromatography .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing N²,5,6-Trimethylpyrazine-2,3-diamine?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies methyl group positions and amine proton environments. For example, downfield shifts in ¹H NMR (~δ 2.5–3.5 ppm) indicate methyl groups adjacent to electron-withdrawing amines .
- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves molecular geometry and hydrogen-bonding networks. The nitrogen-rich structure often forms intramolecular H-bonds, influencing crystal packing .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns (e.g., loss of methyl groups at m/z ~15) .
Q. How does the nitrogen-rich framework of N²,5,6-Trimethylpyrazine-2,3-diamine affect its reactivity in medicinal chemistry applications?
- Methodological Answer : The compound’s nitrogen atoms enable hydrogen bonding with biological targets (e.g., enzymes, DNA). For instance, the 2,3-diamine motif can coordinate metal ions in metalloenzymes or intercalate into nucleic acids. Reactivity studies involve kinetic assays (e.g., monitoring ligand displacement via UV-Vis) and computational docking simulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for N²,5,6-Trimethylpyrazine-2,3-diamine derivatives?
- Methodological Answer : Discrepancies in bond lengths or angles may arise from twinning, disorder, or incomplete refinement. Strategies include:
- Multi-Software Validation : Cross-checking SHELX-refined structures with other programs (e.g., Olex2, PLATON) .
- High-Resolution Data : Collecting synchrotron X-ray data (<1.0 Å resolution) to improve electron density maps .
- Thermal Ellipsoid Analysis : Assessing atomic displacement parameters to identify disordered regions .
Q. What mechanistic insights explain the regioselectivity of methyl group introduction in pyrazine-diamine systems?
- Methodological Answer : Regioselectivity is governed by electronic and steric effects. For example:
- Electron-Deficient Positions : Methyl groups preferentially attach to carbons adjacent to electron-withdrawing amines (e.g., para to diamines).
- Steric Hindrance : Bulky substituents at C-5 and C-6 direct methylation to less hindered positions (e.g., C-2).
- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition-state energies to validate reaction pathways .
Q. How do structural analogs of N²,5,6-Trimethylpyrazine-2,3-diamine compare in biological activity, and what design principles optimize target interactions?
- Methodological Answer :
- Design Principles :
- Bioisosteric Replacement : Replace methyl with trifluoromethyl for improved metabolic stability.
- Protonation Studies : pKa tuning of amines (via Hammett plots) to enhance membrane permeability .
Q. What advanced techniques validate the compound’s interaction with biological macromolecules?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (kon/koff) to proteins like kinases .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .
- Cryo-EM : Resolves binding modes in protein complexes at near-atomic resolution .
Data Contradiction Analysis
Q. Why do isotopic labeling studies (e.g., ¹⁵N/¹⁴N) yield conflicting results in metabolic tracking of pyrazine-diamine derivatives?
- Methodological Answer : Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
